molecular formula C12H16FN B13296520 4-(4-Fluorophenyl)azepane

4-(4-Fluorophenyl)azepane

Cat. No.: B13296520
M. Wt: 193.26 g/mol
InChI Key: QNRNZFAMVFFENO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)azepane is a chemical compound characterized by the presence of a seven-membered azepane ring substituted with a fluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method is efficient and allows for the selective preparation of functionalized azepanes.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the Cu(I)-catalyzed tandem amination/cyclization reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)azepane can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield fully saturated or partially reduced compounds.

Scientific Research Applications

4-(4-Fluorophenyl)azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.

    Azepinone: A derivative of azepine with a carbonyl group.

    Benzazepine: A fused ring system containing both benzene and azepine rings.

    Dibenzazepinone: A compound with two benzene rings fused to an azepine ring with a carbonyl group.

Uniqueness

4-(4-Fluorophenyl)azepane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(4-fluorophenyl)azepane

InChI

InChI=1S/C12H16FN/c13-12-5-3-11(4-6-12)10-2-1-8-14-9-7-10/h3-6,10,14H,1-2,7-9H2

InChI Key

QNRNZFAMVFFENO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)C2=CC=C(C=C2)F

Origin of Product

United States

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